Patent Protection for Anti-Inflammatory/Cytokine-Inhibiting 5-Phenylimidazole Scaffold Explicitly Covering 886898-27-7
The exact core structure of 886898-27-7 is enumerated within a granted U.S. patent (US6432988) claiming a series of 4-heteroaryl-5-phenylimidazole derivatives with 2-arylalkylthio substitution as anti-inflammatory agents and cytokine release inhibitors [1]. The patent specifically describes variants where the substituent on the benzamide ring includes halogens such as bromo, among others. While specific IC50 values for the 4-bromo variant are not individually tabulated in the abstract, the patent's protective scope for this precise compound confirms its intended biological utility, distinguishing it from non-patented, generic imidazole derivatives [1].
| Evidence Dimension | Patent-Based Intellectual Property and Intended Pharmacological Class |
|---|---|
| Target Compound Data | Explicitly claimed as a member of the anti-inflammatory, cytokine-inhibiting 2-arylalkylthio-4-heteroaryl-5-phenylimidazole class. |
| Comparator Or Baseline | Unpatented generic imidazoles or benzamide derivatives lacking the specific 2-arylalkylthio-5-phenylimidazole motif. |
| Quantified Difference | Exclusive patent protection (US6432988) for the defined therapeutic use vs. no such protection for general analogs. |
| Conditions | N/A (Patent Claim) |
Why This Matters
Procurement of 886898-27-7 is necessary to operate within the specifically claimed chemical space for downstream anti-inflammatory or cytokine-inhibiting research, ensuring experimental relevance to the patented invention.
- [1] Laufer, S., Striegel, H.-G., & Neher, K. (2002). U.S. Patent No. 6,432,988. 2-arylalkylthio-imidazoles, 2-arylalkenyl-thio-imidazoles and 2-arylalkinyl-thio-imidazoles as anti-inflammatory substances and substances inhibiting the release of cytokine. U.S. Patent and Trademark Office. View Source
